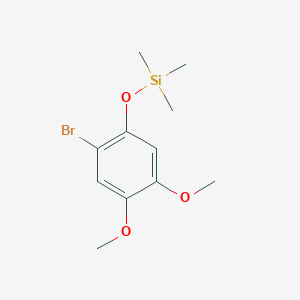

(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane

Description

Properties

IUPAC Name |

(2-bromo-4,5-dimethoxyphenoxy)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrO3Si/c1-13-10-6-8(12)9(7-11(10)14-2)15-16(3,4)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYUNRUWGJADII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104695-66-9 | |

| Record name | (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Silylation of 2-Bromo-4,5-dimethoxyphenol with Hexamethyldisilazane

The most commonly reported method for synthesizing (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane involves the reaction of 2-bromo-4,5-dimethoxyphenol with hexamethyldisilazane (HMDS) under anhydrous conditions. This reaction replaces the phenolic hydrogen with a trimethylsilyl group, producing the target compound and ammonia as a byproduct.

- Reactants: 2-bromo-4,5-dimethoxyphenol (1 equiv), hexamethyldisilazane (2 equiv)

- Solvent: Tetrahydrofuran (THF), typically at 0.33 M concentration

- Conditions: Stirring at 65°C for 2 hours

- Workup: The reaction mixture is poured into saturated aqueous sodium chloride, extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure.

- Yield: Approximately 91% isolated yield as a pink oil, used without further purification.

| Property | Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.18 (d, J=8.9 Hz, 1H), 6.46 (d, J=8.9 Hz, 1H), 3.83 (s, 3H), 3.76 (s, 3H) |

| FTIR (cm⁻¹) | 3423, 2942, 1595, 1421, 1283, 1090, 825, 745 |

| HRMS (ESI-Orbitrap) | m/z [M + Na]+ calculated 249.0917; found 249.0916 |

| Melting Point | 62.0–65.5 °C |

This method was detailed in a synthetic study focusing on related aryne precursors and silyl ethers, demonstrating high efficiency and purity of the product.

Alternative Silylation Using Trimethylsilyl Chloride and Base

Another synthetic route involves the reaction of 2-bromo-4,5-dimethoxyphenol with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This method is widely used in organic synthesis for silyl ether formation.

$$

\text{2-Bromo-4,5-dimethoxyphenol} + \text{TMSCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

- Anhydrous environment to prevent hydrolysis of TMSCl

- Use of triethylamine or similar base to scavenge HCl

- Reaction temperature: room temperature to mild heating

- Solvents: dichloromethane (DCM), tetrahydrofuran (THF), or other aprotic solvents

- Straightforward reaction setup

- Good control over reaction rate and completeness

- Scalable for industrial production with optimization

- The reaction requires careful exclusion of moisture.

- The product is often purified by extraction and drying, sometimes followed by chromatography.

This method is cited in industrial and academic literature as a standard approach for preparing silyl ethers, including this compound.

Industrial Scale Considerations and Process Optimization

In industrial settings, the preparation of this compound follows similar synthetic routes but with process intensification:

- Continuous Flow Reactors: To improve heat and mass transfer, reduce reaction times, and enhance safety when handling reactive silyl chlorides.

- Automated Control: Precise dosing of reagents and real-time monitoring of reaction parameters to maximize yield and purity.

- Purification: Use of crystallization or distillation techniques adapted for scale-up.

Optimization focuses on minimizing side reactions such as hydrolysis of silyl chlorides and ensuring complete conversion of phenol to silyl ether.

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

- NMR Spectroscopy: Confirms the substitution of the phenolic proton by the trimethylsilyl group with characteristic aromatic and methoxy signals.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak matching the calculated mass for the sodium adduct.

- Infrared Spectroscopy: Shows characteristic Si–O and aromatic functional group absorptions.

- Thermal Analysis: Melting point data provide purity indication and physical property information.

These analytical data are consistent across various studies, confirming the reproducibility and reliability of the preparation methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:

Table 1: Substitution Reactions of the Bromine Atom

Notably, reactions with 4-amino-3,5-dichloropyridine in tetrahydrofuran (THF) using NaH as a base generate substituted benzamide derivatives, a key step in pharmaceutical intermediate synthesis .

Oxidation of Methoxy Groups

The 4,5-dimethoxy substituents can be oxidized to quinones or carboxylic acids under controlled conditions:

Key Protocols:

-

KMnO₄/H₂SO₄: Converts methoxy groups to hydroxyl groups at 0–5°C, followed by further oxidation to quinones at elevated temperatures .

-

CrO₃/AcOH: Selective oxidation to aldehyde intermediates (unstable), requiring immediate trapping agents for isolation .

Example:

BBr₃-mediated demethylation at −78°C in dichloromethane (DCM) yields dihydroxy derivatives, which autoxidize to ortho-quinones upon exposure to air .

Trimethylsilyl Ether Stability and Cleavage

The trimethylsilyl (TMS) group acts as a protecting moiety but can be removed under acidic or basic conditions:

Table 2: TMS Cleavage Conditions

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| HCl (1M) | MeOH/H₂O | 25°C | 2–4 hrs | Free phenol |

| TBAF | THF | 0°C | 30 min | Deprotected phenol |

| K₂CO₃/MeOH | MeOH | 60°C | 1 hr | Phenol derivative |

The TMS group enhances solubility in nonpolar solvents, facilitating reactions in homogeneous phases .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling:

-

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hrs.

-

Outcome: Biaryl derivatives with boronic acid partners (e.g., arylboronic acids) .

Sonogashira Coupling:

Reduction Pathways

The bromine atom can be reduced to hydrogen or hydroxyl groups:

Table 3: Reduction Methods

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Et₂O, 0°C, 1 hr | Dehalogenated phenol |

| H₂/Pd-C | EtOAc, 25°C, 2 hrs | Hydrogen-substituted aryl |

Stability and Reactivity Considerations

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane serves as a versatile reagent in organic synthesis. It can be utilized for the introduction of the 2-bromo-4,5-dimethoxyphenoxy group into various substrates through nucleophilic substitution reactions. This property is particularly useful in the synthesis of complex organic molecules where this specific functional group is required.

Case Study: Synthesis of Novel Compounds

Research has demonstrated the utility of this compound in synthesizing novel derivatives that exhibit enhanced biological activities. For instance, derivatives of this compound have been explored for their potential as pharmaceuticals, particularly in developing new therapeutic agents targeting specific biological pathways .

Medicinal Chemistry

Anticancer Activity

Studies indicate that this compound derivatives have shown promising anticancer activity. The compound's ability to modulate signaling pathways involved in cancer cell proliferation makes it a candidate for further exploration in cancer therapeutics. Research has focused on its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects .

Structure-Activity Relationship (SAR) Studies

The compound has been subjected to SAR studies to identify structural modifications that enhance its pharmacological properties. For example, modifications on the trimethylsilane group have been shown to influence the compound's solubility and bioavailability, which are critical factors for drug development .

Material Science

Silane Coupling Agents

In material science, this compound can act as a silane coupling agent. These agents are crucial in improving the adhesion between organic polymers and inorganic materials. The incorporation of this silane into composite materials can enhance mechanical properties and durability, making it suitable for applications in coatings and adhesives .

Case Study: Composite Material Development

Research has highlighted the role of this compound in developing advanced composite materials with improved thermal stability and mechanical strength. Its application as a coupling agent has led to significant enhancements in the performance characteristics of polymer composites used in aerospace and automotive industries .

Analytical Applications

Chromatography Techniques

The compound can also be employed in chromatography as a derivatizing agent. Its ability to form stable complexes with various analytes enhances detection sensitivity and selectivity during analytical procedures. This application is particularly relevant in environmental monitoring and food safety testing where precise quantification of trace contaminants is necessary .

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilane group enhances the stability of the compound and facilitates its reactivity. The bromine atom and methoxy groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

[(4-Bromo-2,5-dimethoxyphenyl)ethynyl]trimethylsilane (CAS: 847196-61-6)

- Structural Differences: The bromine and methoxy groups are positioned at 4-bromo-2,5-dimethoxy on the phenyl ring, compared to the 2-bromo-4,5-dimethoxy configuration in the target compound. Additionally, an ethynyl (–C≡C–) bridge connects the phenyl and trimethylsilyl groups, whereas the target compound has a direct phenoxy–silane bond.

- Synthetic Relevance: The ethynyl variant is used in Sonogashira coupling reactions, while the phenoxy-silane is more suited for nucleophilic aromatic substitutions or protective group chemistry .

(1-(2-Bromo-4,5-dimethoxyphenyl)vinyl)oxy)trimethylsilane (Compound 270)

- Structural Differences : A vinyl group (–CH=CH₂) is inserted between the phenyl ring and the trimethylsilyloxy group.

- Synthesis: Prepared via NaI/Et₃N-mediated silylation of a ketone precursor, contrasting with the direct silylation of phenol derivatives used for the target compound .

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

- Structural Differences : Contains an acetyl group (–COCH₃) and lacks a silane moiety.

- Physicochemical Data : Log Kₒw = 2.1, indicating moderate lipophilicity. Comparable data for the target compound is unavailable, underscoring a research gap .

Physicochemical and Functional Comparisons

Table 1: Key Properties of (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane and Analogs

Biological Activity

(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a brominated phenolic moiety linked to a trimethylsilane group. This unique configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanism involves:

- Nucleophilic Reactions : The oxygen atom in the phenolic group acts as a nucleophile, facilitating interactions with electrophilic sites on target biomolecules.

- Formation of Metal Complexes : Studies indicate that this compound can form complexes with metal ions, which may enhance its biological efficacy. For instance, copper(II) complexes derived from similar compounds have shown significant anticancer activity by inducing apoptosis in cancer cells.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Antimicrobial Properties : Some studies have reported antimicrobial effects against Gram-positive bacteria, suggesting potential applications in treating infections .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as proliferation and apoptosis.

Biochemical Pathways Affected

The compound's interactions can alter several biochemical pathways:

- Apoptosis Induction : By disrupting mitochondrial integrity and increasing ROS levels, this compound can trigger programmed cell death in cancer cells.

- Metal Ion Interaction : The ability to form complexes with metal ions enhances the cytotoxic effects against cancer cells and may also influence other pathways related to glucose metabolism and insulin signaling .

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

- Anticancer Studies : A study demonstrated that a related compound induced apoptosis in human breast cancer cells through ROS generation and mitochondrial disruption. The IC50 values indicated significant potency at low concentrations .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties against Staphylococcus aureus and found that certain derivatives exhibited notable antibacterial activity, suggesting potential therapeutic applications .

- Enzyme Inhibition : Research focusing on enzyme interactions revealed that the compound could inhibit specific histone deacetylases (HDACs), which are crucial for regulating gene expression related to cancer progression .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for (2-bromo-4,5-dimethoxyphenoxy)trimethylsilane, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound is synthesized via silylation of 2-bromo-4,5-dimethoxyphenol using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et₃N). Key steps include:

- Reagent Ratios : A 1:1.2 molar ratio of phenol precursor to TMSCl ensures efficient silylation .

- Solvent Choice : Tetrahydrofuran (THF) or acetonitrile (MeCN) is preferred for solubility and reaction homogeneity .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC (≥98.0% purity) tracks progress .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Molar Ratio (Phenol:TMSCl) | 1:1.2 | |

| Base | Triethylamine (Et₃N) | |

| Solvent | THF or MeCN | |

| Reaction Time | 18–24 hours at RT |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy and trimethylsilyl groups). For example, trimethylsilyl protons appear as a singlet at δ ~0.3 ppm in CDCl₃ .

- HPLC/GC : Verify purity (>95.0% by GC or HPLC) using certified reference standards .

- Mass Spectrometry (MS) : Validate molecular weight (C₁₁H₁₇BrO₃Si; MW 313.24) via ESI-MS or EI-MS .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom facilitates Suzuki-Miyaura or Ullmann couplings, while the silyl group acts as a protecting moiety. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C .

- Protecting Group Stability : The trimethylsilyl (TMS) group resists hydrolysis under mild acidic conditions but is cleaved with TBAF (tetrabutylammonium fluoride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism/Solvent Effects : Record NMR in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts .

- Impurity Profiling : Use preparative HPLC to isolate by-products and characterize them via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) .

Table 2 : Common Analytical Discrepancies and Solutions

| Discrepancy Type | Resolution Method | Reference |

|---|---|---|

| Unassigned NMR Peaks | 2D NMR (COSY, NOESY) | |

| MS Adduct Formation | Alternative Ionization (APCI vs. ESI) |

Q. What computational methods are suitable for predicting the reactivity of this compound in complex reaction systems?

Methodological Answer:

Q. How does the compound perform as a precursor in the synthesis of nitrogen-containing heterocycles?

Methodological Answer: The bromine and methoxy groups enable cyclization reactions. For example:

Q. What strategies mitigate decomposition or side reactions during storage and handling?

Methodological Answer:

- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the TMS group .

- Stabilizers : Add 1–2% triethylamine to neutralize trace acids in solvents .

Data Contradiction Analysis Example

Scenario : Conflicting ¹H NMR integrals for methoxy groups in synthesized batches.

Resolution :

Verify integration parameters (relaxation delay, pulse angle).

Compare with X-ray data (if available) to confirm substituent positions .

Re-synthesize with deuterated methoxy groups (e.g., CD₃O–) to isolate signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.